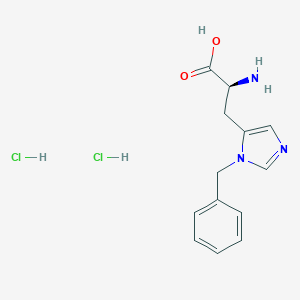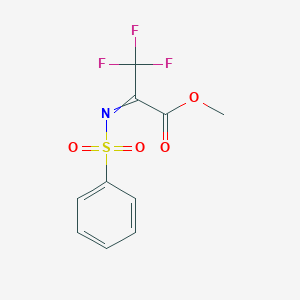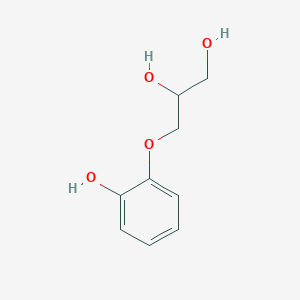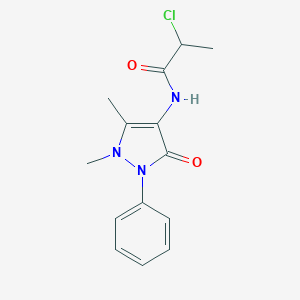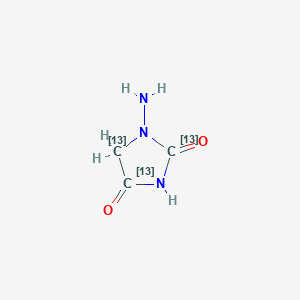![molecular formula C22H26N2O3 B026850 ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenylpiperidine-4-carboxylate CAS No. 102395-71-1](/img/structure/B26850.png)
ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenylpiperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate is a complex organic compound with the molecular formula C22H26N2O3 This compound is known for its unique structural features, which include a piperidine ring substituted with phenyl and carbamoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-phenylpiperidine with ethyl chloroformate in the presence of a base to form the ethyl ester intermediate. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Wirkmechanismus
The mechanism of action of ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: A simpler carbamate compound with different biological activities.
Phenylpiperidine derivatives: Compounds with similar piperidine ring structures but different substituents, leading to varied properties and applications.
Carbamoyl chlorides: Compounds with similar functional groups but different reactivity and uses.
Uniqueness
Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
102395-71-1 |
|---|---|
Molekularformel |
C22H26N2O3 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-20(25)22(18-7-5-4-6-8-18)13-15-24(16-14-22)21(26)23-19-11-9-17(2)10-12-19/h4-12H,3,13-16H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
BHCFALRDIZKTII-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)NC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)NC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Key on ui other cas no. |
102395-71-1 |
Synonyme |
ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


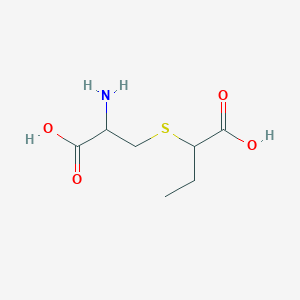
![1-chloro-3-[4-(ethoxymethyl)phenyl]benzene](/img/structure/B26771.png)
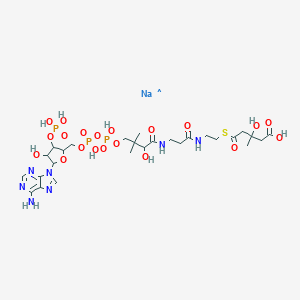
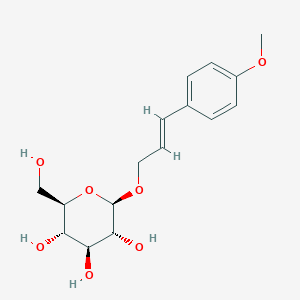
![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
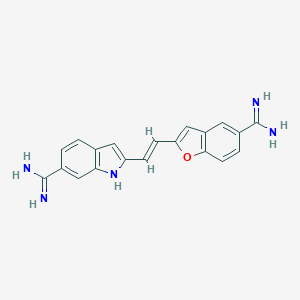
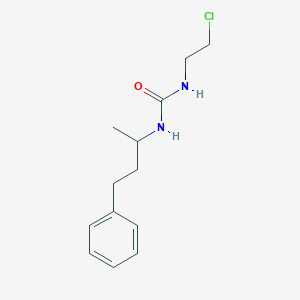
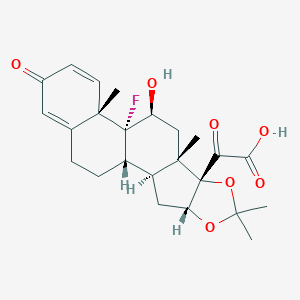
![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)
